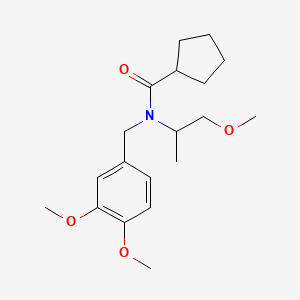![molecular formula C20H22N2O2S B3816079 N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-(3-thienyl)propanamide](/img/structure/B3816079.png)
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-(3-thienyl)propanamide
Overview
Description
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-(3-thienyl)propanamide, commonly known as THIP, is a potent and selective agonist of the GABA(A) receptor. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and sleep disorders.
Mechanism of Action
THIP acts as a potent and selective agonist of the GABA(A) receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA in the brain. THIP binds to a specific site on the GABA(A) receptor and enhances the inhibitory effects of GABA, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
THIP has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the activity of GABAergic neurons in the brain, leading to a decrease in neuronal excitability and an increase in inhibitory tone. THIP has also been shown to increase the release of GABA in the brain, leading to an increase in inhibitory tone. THIP has been shown to have sedative and anxiolytic effects in animal models, and has been shown to be effective in reducing seizures in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
THIP has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective agonist of the GABA(A) receptor, which makes it a useful tool for studying the role of the GABAergic system in various neurological disorders. Another advantage is that it has been extensively studied in animal models, which provides a wealth of data on its pharmacological properties. One limitation is that THIP has a short half-life, which makes it difficult to administer in vivo. Another limitation is that THIP has a narrow therapeutic window, which makes it difficult to achieve therapeutic effects without causing adverse effects.
Future Directions
There are a number of future directions for research on THIP. One direction is to develop new analogs of THIP that have improved pharmacological properties, such as longer half-life and greater selectivity for the GABA(A) receptor. Another direction is to study the effects of THIP in human subjects, in order to determine its potential therapeutic applications in various neurological disorders. A third direction is to study the role of THIP in the development of tolerance and dependence, in order to better understand its potential for abuse liability.
Scientific Research Applications
THIP has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and sleep disorders. It has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. THIP has also been studied for its potential use in the treatment of alcohol withdrawal syndrome and chronic pain.
properties
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-3-thiophen-3-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-19(6-5-14-7-8-25-13-14)21-17-11-20(24)22(12-17)18-9-15-3-1-2-4-16(15)10-18/h1-4,7-8,13,17-18H,5-6,9-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVGQNMYUCMMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N3CC(CC3=O)NC(=O)CCC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-(3-thienyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methyl}-2-furyl)methanol](/img/structure/B3815999.png)
![1-{4-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-2-thienyl}ethanone](/img/structure/B3816003.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-{4-[(2,2-dimethylpyrrolidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}piperidine](/img/structure/B3816005.png)
![3-{[ethyl(methyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3816006.png)

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-1-isobutyl-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B3816033.png)
![7-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B3816040.png)
![3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B3816047.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3816053.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3816061.png)
![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B3816069.png)
![7-(3-methylbenzyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3816084.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-ethyl-N-(4-pyridinylmethyl)benzamide](/img/structure/B3816092.png)
![N-[3-methoxy-3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide](/img/structure/B3816098.png)